Cas no 2137787-85-8 (Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide)

Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide 化学的及び物理的性質
名前と識別子
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- Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide
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- インチ: 1S/C6H12BrNO2S/c7-2-1-6-5-8-3-4-11(6,9)10/h6,8H,1-5H2
- InChIKey: SIOJEZNGVYPDCX-UHFFFAOYSA-N
- ほほえんだ: N1CCS(=O)(=O)C(CCBr)C1
Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-388011-0.25g |
2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |
2137787-85-8 | 95.0% | 0.25g |
$1366.0 | 2025-03-16 | |
Enamine | EN300-388011-2.5g |
2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |
2137787-85-8 | 95.0% | 2.5g |
$2912.0 | 2025-03-16 | |
Enamine | EN300-388011-0.5g |
2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |
2137787-85-8 | 95.0% | 0.5g |
$1426.0 | 2025-03-16 | |
Enamine | EN300-388011-0.05g |
2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |
2137787-85-8 | 95.0% | 0.05g |
$1247.0 | 2025-03-16 | |
Enamine | EN300-388011-0.1g |
2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |
2137787-85-8 | 95.0% | 0.1g |
$1307.0 | 2025-03-16 | |
Enamine | EN300-388011-1.0g |
2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |
2137787-85-8 | 95.0% | 1.0g |
$1485.0 | 2025-03-16 | |
Enamine | EN300-388011-10.0g |
2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |
2137787-85-8 | 95.0% | 10.0g |
$6390.0 | 2025-03-16 | |
Enamine | EN300-388011-5.0g |
2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |
2137787-85-8 | 95.0% | 5.0g |
$4309.0 | 2025-03-16 |
Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxideに関する追加情報
Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide (CAS No. 2137787-85-8): An Overview
Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide (CAS No. 2137787-85-8) is a versatile compound with significant applications in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique thiomorpholine ring structure and the presence of a bromoethyl substituent, which imparts it with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The thiomorpholine ring is a six-membered heterocyclic compound containing sulfur and nitrogen atoms. The 1,1-dioxide form of thiomorpholine is particularly stable and exhibits enhanced reactivity due to the oxidation of the sulfur atom. The 2-(2-bromoethyl) substituent provides a reactive bromine atom that can be readily functionalized through various chemical transformations, making this compound an attractive starting material for the synthesis of more complex molecules.
Recent studies have highlighted the potential of Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide in the development of novel therapeutic agents. For instance, researchers at the University of California have demonstrated that this compound can serve as a key intermediate in the synthesis of potent inhibitors of specific enzymes involved in cancer progression. These inhibitors have shown promising results in preclinical studies, indicating their potential for further development into effective anticancer drugs.
In addition to its applications in medicinal chemistry, Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide has also found use in the synthesis of agrochemicals. A study published in the Journal of Agricultural and Food Chemistry reported that this compound can be used to synthesize novel herbicides with improved selectivity and reduced environmental impact. The unique chemical structure of Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide allows for the design of compounds that target specific plant enzymes without affecting non-target organisms.
The synthetic versatility of Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide has been further explored in recent research focusing on green chemistry principles. Scientists at the University of Manchester have developed an efficient and environmentally friendly method for synthesizing this compound using catalytic systems that minimize waste and energy consumption. This approach not only enhances the sustainability of the production process but also reduces costs associated with waste disposal and energy use.
In terms of physical properties, Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide is a white crystalline solid with a melting point ranging from 65 to 68°C. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These properties make it suitable for use in a wide range of synthetic reactions and purification techniques.
The safety profile of Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide has been extensively studied to ensure its safe handling and use in laboratory settings. While it is generally considered stable under normal conditions, appropriate safety measures should be taken to prevent exposure to skin or inhalation. Standard laboratory practices such as wearing personal protective equipment (PPE) and working under a fume hood are recommended when handling this compound.
In conclusion, Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide (CAS No. 2137787-85-8) is a highly versatile compound with significant potential in various fields of chemistry and biology. Its unique chemical structure and reactivity make it an invaluable intermediate for the synthesis of pharmaceuticals and agrochemicals. Ongoing research continues to uncover new applications and improve synthetic methods for this compound, further solidifying its importance in modern scientific research.
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